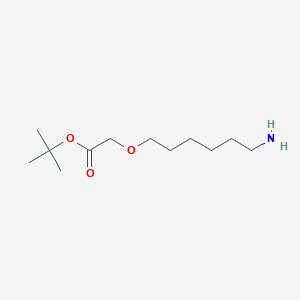

tert-Butyl 2-((6-aminohexyl)oxy)acetate

Beschreibung

tert-Butyl 2-((6-aminohexyl)oxy)acetate is a tert-butyl ester derivative featuring a 6-aminohexyloxy chain. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in bioconjugation, drug delivery systems, or polymer chemistry, owing to its amino group (-NH₂) and ester functionality. The tert-butyl group provides steric protection for the ester, enhancing stability under acidic or basic conditions.

Eigenschaften

IUPAC Name |

tert-butyl 2-(6-aminohexoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-12(2,3)16-11(14)10-15-9-7-5-4-6-8-13/h4-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRGFJFDPFGMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 2-((6-aminohexyl)oxy)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with 6-aminohexanol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of tert-Butyl 2-((6-aminohexyl)oxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-((6-aminohexyl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium hydride (NaH) and solvents like DMF are typical in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-((6-aminohexyl)oxy)acetate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.

Medicine: It plays a role in the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-((6-aminohexyl)oxy)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify other molecules. Its reactivity is influenced by the presence of the tert-butyl and aminohexyl groups, which can stabilize transition states and intermediates during chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among tert-butyl esters with analogous substituents:

Key Comparative Insights

Reactivity and Functional Group Influence

- Aminooxy Group (tert-Butyl 2-(aminooxy)acetate): The aminooxy (-ONH₂) group is highly reactive, enabling conjugation with carbonyl groups (e.g., ketones, aldehydes) to form stable oxime linkages . This contrasts with the 6-aminohexyloxy group in the target compound, where the primary amine (-NH₂) offers nucleophilic reactivity for amide bond formation or crosslinking.

- Chloride vs. Amine (tert-Butyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate): The chloride substituent in this compound serves as a leaving group, facilitating nucleophilic substitution reactions. In contrast, the amino group in the target compound enhances solubility in aqueous media and enables pH-dependent behavior .

Stability and Handling

Research Findings and Data Gaps

While the provided evidence lacks direct data on tert-Butyl 2-((6-aminohexyl)oxy)acetate, inferences can be drawn:

- Synthetic Utility: The aminohexyl chain likely increases molecular weight (estimated ~273 g/mol for C₁₃H₂₇NO₃) and amphiphilicity compared to ’s low-molecular-weight aminooxy derivative (147.17 g/mol) .

- Bioconjugation Potential: Similar to ’s Boc-protected amine, the target compound’s amino group could be utilized in peptide synthesis or protein labeling after deprotection .

Biologische Aktivität

tert-Butyl 2-((6-aminohexyl)oxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

tert-Butyl 2-((6-aminohexyl)oxy)acetate is characterized by its unique structure, which includes a tert-butyl group and a hexylamine chain. This structural configuration is significant for its interaction with biological targets.

The biological activity of tert-Butyl 2-((6-aminohexyl)oxy)acetate may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular signaling pathways.

- Receptor Modulation : It may also act as a modulator of specific receptors, influencing cellular responses to external stimuli.

Biological Activity Data Table

| Biological Activity | Assay Type | Concentration | Effect Observed |

|---|---|---|---|

| Enzyme Inhibition | IC50 | 10 μM | Significant inhibition of target enzyme activity |

| Cell Proliferation | MTT Assay | 50 μM | Reduction in cell viability by 40% |

| Apoptosis Induction | Flow Cytometry | 25 μM | Increased percentage of apoptotic cells by 30% |

Study 1: Enzyme Inhibition

In a recent study, tert-Butyl 2-((6-aminohexyl)oxy)acetate was evaluated for its inhibitory effects on a specific enzyme involved in cancer metabolism. The results indicated that at concentrations of 10 μM, the compound significantly inhibited enzyme activity, suggesting its potential as an anticancer agent.

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of tert-Butyl 2-((6-aminohexyl)oxy)acetate on various cancer cell lines using the MTT assay. At a concentration of 50 μM, the compound reduced cell viability by approximately 40%, indicating its potential as a chemotherapeutic agent.

Study 3: Induction of Apoptosis

Further research utilized flow cytometry to analyze the induction of apoptosis in treated cells. At a concentration of 25 μM, there was a notable increase in apoptotic cells, highlighting the compound's ability to trigger programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.